molecular formula C16H22N3O7+ B582805 (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide CAS No. 1033078-12-4

(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide

Cat. No.: B582805
CAS No.: 1033078-12-4
M. Wt: 368.366
InChI Key: CNFQJGRMFKQFEI-LJCZPVBQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and high yield. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitroso group results in the formation of an amine.

Scientific Research Applications

(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved .

Properties

IUPAC Name

(3S,6R)-3,4,5-trihydroxy-6-[3-(1-nitrosopiperidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O7/c20-11-12(21)14(16(23)24)26-15(13(11)22)18-6-3-4-9(8-18)10-5-1-2-7-19(10)17-25/h3-4,6,8,10-15,20-22H,1-2,5,7H2/p+1/t10?,11?,12-,13?,14?,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFQJGRMFKQFEI-LJCZPVBQSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)O)O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)C2=C[N+](=CC=C2)[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N3O7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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